molecular formula C13H15Cl2NO3 B2522787 2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid CAS No. 1215834-01-7

2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid

Cat. No.: B2522787
CAS No.: 1215834-01-7
M. Wt: 304.17
InChI Key: RKLNYXBGSUTCSH-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid , also known by its IUPAC name N-(2,4-dichlorobenzoyl)valine , is a chemical compound with the molecular formula C13H15Cl2NO3 . It is a solid substance and has a molecular weight of approximately 304.17 g/mol .


Synthesis Analysis

The synthetic pathway for this compound involves the reaction of 2,4-dichlorobenzoyl chloride with valine , leading to the formation of the amide bond. The resulting product is This compound .


Molecular Structure Analysis

The molecular structure consists of a pentanoic acid backbone with a 2,4-dichlorophenyl group attached to the nitrogen atom. The formamido functional group is also present, contributing to its overall structure .


Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis, esterification, and amidation. Its reactivity depends on the functional groups present and the reaction conditions .


Physical and Chemical Properties Analysis

  • InChI Code : 1S/C12H13Cl2NO3/c1-6(2)10(12(17)18)15-11(16)8-4-3-7(13)5-9(8)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18)

Safety and Hazards

  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302+P352+P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402+P404 (Store in a dry place. Store in a closed container), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations)

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO3/c1-7(2)5-11(13(18)19)16-12(17)9-4-3-8(14)6-10(9)15/h3-4,6-7,11H,5H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLNYXBGSUTCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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